![molecular formula C4H11NO3S B3331156 Ethyl 2-aminoethanesulfonate CAS No. 78723-71-4](/img/structure/B3331156.png)
Ethyl 2-aminoethanesulfonate
Overview
Description
Ethyl 2-aminoethanesulfonate , also known as ethyl taurine , is a chemical compound with the molecular formula C₄H₁₁NO₃S . It falls under the category of sulfonic acid derivatives. The compound consists of an ethyl group attached to the amino group of taurine (2-aminoethanesulfonic acid) .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of ethyl 2-aminoethanesulfonate consists of an ethyl group (-CH₂CH₃ ) attached to the amino group of taurine. The compound’s backbone includes the sulfur atom and the amino group, forming a sulfonic acid derivative .
Scientific Research Applications
1. Biocatalysis in Drug Metabolism
Ethyl 2-aminoethanesulfonate, identified as a metabolite of certain drugs, can be studied for its role in drug metabolism. The use of microbial-based biocatalytic systems, such as Actinoplanes missouriensis, helps in producing mammalian metabolites for structural characterization by nuclear magnetic resonance spectroscopy. This is crucial in understanding drug metabolism and supports full structure characterization of metabolites (Zmijewski et al., 2006).
2. Nanocatalyst for Chemical Synthesis
Ethyl 2-aminoethanesulfonate has been used as a nanocatalyst, immobilized on epichlorohydrin functionalized Fe3O4@WO3, for the green synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in water. This innovative application highlights its potential in accelerating chemical reactions efficiently and sustainably (Ghasemzadeh & Akhlaghinia, 2017).
3. Catalyst in Organic Reactions
As a green bio-organic catalyst, Ethyl 2-aminoethanesulfonate can promote the Knoevenagel reaction, a carbon-carbon bond-forming reaction in organic chemistry. Its use in water as a solvent demonstrates its environmental friendliness and efficiency in catalyzing significant organic reactions (Shirini & Daneshvar, 2016).
4. Biofilm Formation Inhibition
In microbiological studies, ethyl 2-aminoethanesulfonate has shown potential in inhibiting biofilm formation, especially during alkane degradation in bacteria like Acinetobacter oleivorans DR1. This property is crucial for understanding bacterial behavior and controlling biofilm-associated issues in various industrial and medical fields (Eom & Park, 2017).
5. Stereoselective Synthesis in Organic Chemistry
The compound plays a role in the stereoselective addition in organic chemistry, aiding in the synthesis of optically pure 1,2,2'-trialkyl-2-aminoethanols. Such stereoselective syntheses are crucial for producing specific enantiomers of compounds, which is vital in pharmaceutical applications (García Ruano et al., 2004).
6. Cardioprotective Effects in Pharmacology
Ethyl 2-aminoethanesulfonate compounds have shown cardioprotective effects in studies involving reperfusion-induced heart injury. This opens potential therapeutic applications for heart diseases and provides insights into new pharmacological treatments (Kurganov et al., 2018).
properties
IUPAC Name |
ethyl 2-aminoethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-2-8-9(6,7)4-3-5/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCPWLLWTLUZCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminoethanesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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